molecular formula C9H11F3N2O B1446574 {6-[(2,2,2-Trifluoroethoxy)methyl]pyridin-3-yl}methanamine CAS No. 1513116-05-6

{6-[(2,2,2-Trifluoroethoxy)methyl]pyridin-3-yl}methanamine

Cat. No.: B1446574
CAS No.: 1513116-05-6
M. Wt: 220.19 g/mol
InChI Key: OOMPGXQSDGHMQN-UHFFFAOYSA-N
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Description

{6-[(2,2,2-Trifluoroethoxy)methyl]pyridin-3-yl}methanamine is a chemical compound with the molecular formula C₈H₉F₃N₂O It is known for its unique structure, which includes a trifluoroethoxy group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {6-[(2,2,2-Trifluoroethoxy)methyl]pyridin-3-yl}methanamine typically involves the reaction of 6-chloromethylpyridine with 2,2,2-trifluoroethanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution of the chlorine atom with the trifluoroethoxy group. The resulting intermediate is then treated with ammonia or an amine to introduce the methanamine group.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability of the compound.

Chemical Reactions Analysis

Types of Reactions

{6-[(2,2,2-Trifluoroethoxy)methyl]pyridin-3-yl}methanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where the trifluoroethoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.

Major Products Formed

    Oxidation: Formation of pyridine oxides.

    Reduction: Formation of reduced amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

{6-[(2,2,2-Trifluoroethoxy)methyl]pyridin-3-yl}methanamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of {6-[(2,2,2-Trifluoroethoxy)methyl]pyridin-3-yl}methanamine involves its interaction with specific molecular targets. The trifluoroethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • {6-(Methoxymethyl)pyridin-3-yl}methanamine
  • {6-(Ethoxymethyl)pyridin-3-yl}methanamine
  • {6-(Isopropoxymethyl)pyridin-3-yl}methanamine

Uniqueness

The presence of the trifluoroethoxy group in {6-[(2,2,2-Trifluoroethoxy)methyl]pyridin-3-yl}methanamine imparts unique properties such as increased stability and lipophilicity compared to its analogs. This makes it particularly valuable in applications where these characteristics are desired.

Properties

IUPAC Name

[6-(2,2,2-trifluoroethoxymethyl)pyridin-3-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F3N2O/c10-9(11,12)6-15-5-8-2-1-7(3-13)4-14-8/h1-2,4H,3,5-6,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOMPGXQSDGHMQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1CN)COCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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{6-[(2,2,2-Trifluoroethoxy)methyl]pyridin-3-yl}methanamine
Reactant of Route 6
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